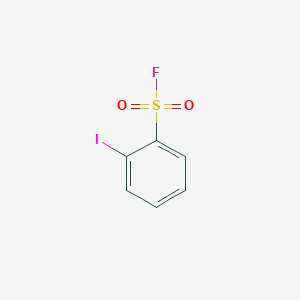

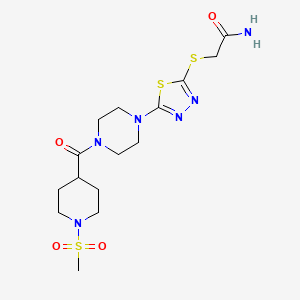

![molecular formula C18H20N4O2S B2889315 2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one CAS No. 1021260-70-7](/img/structure/B2889315.png)

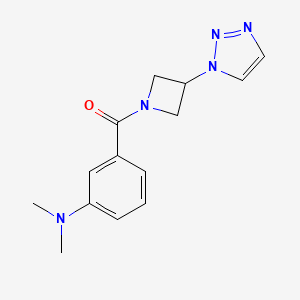

2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its pyrimidine core. For instance, it has been reported that pyrimidines can undergo regioselective reactions with carbonyl compounds in the presence of certain catalysts .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Activity

The compound 2-(4-ethylpiperazine-1-carbonyl)-7-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one, part of a broader category of heterocyclic compounds, has been the subject of research due to its potential applications in developing new pharmaceuticals and materials. This compound is an example of a synthetic target that can lead to derivatives with significant biological activities.

Research has focused on the synthesis of new heterocyclic systems that contain thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, which show promising antimicrobial activity against Staphylococcus aureus. These studies highlight the compound's potential as a precursor for developing new antibacterial agents (Sirakanyan et al., 2015). Furthermore, synthesis efforts have led to pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, prepared through heterocyclization, underlining the versatility of these compounds in generating novel heterocycles (Davoodnia et al., 2008).

Additionally, structure-activity studies on a series of 2-aminopyrimidine-containing histamine H4 receptor ligands reveal the compound's role in optimizing potency and evaluating anti-inflammatory and antinociceptive activities, suggesting its utility in pain management and inflammation (Altenbach et al., 2008). Moreover, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating the compound's potential in cancer treatment and as an enzyme inhibitor (Rahmouni et al., 2016).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the available resources, pyrimidines in general are known to exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Orientations Futures

The future directions for research on this compound could involve further exploration of its pharmacological effects, synthesis methods, and potential applications. Pyrimidines have been highlighted for their wide range of pharmacological effects, suggesting that this compound could also have potential therapeutic applications .

Propriétés

IUPAC Name |

5-(4-ethylpiperazine-1-carbonyl)-12-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-3-20-6-8-21(9-7-20)18(24)14-10-13-16(25-14)19-15-5-4-12(2)11-22(15)17(13)23/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDBQUISXVMYJFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC3=C(S2)N=C4C=CC(=CN4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

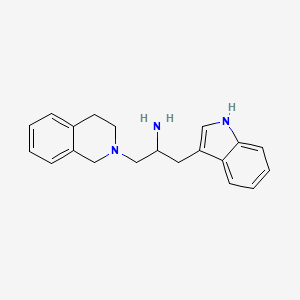

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)

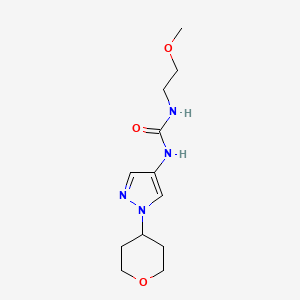

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)

![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)